molecular formula C31H21NO3S B12301700 10,10-dioxo-2-[4-(N-phenylanilino)phenyl]thioxanthen-9-one CAS No. 1623010-63-8

10,10-dioxo-2-[4-(N-phenylanilino)phenyl]thioxanthen-9-one

Cat. No.: B12301700
CAS No.: 1623010-63-8
M. Wt: 487.6 g/mol
InChI Key: FGRBYDKOBBBPOI-UHFFFAOYSA-N
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Description

10,10-dioxo-2-[4-(N-phenylanilino)phenyl]thioxanthen-9-one is a thioxanthone derivative known for its unique photophysical properties. This compound is particularly notable for its applications in photopolymerization processes and as a photoredox catalyst. Its structure includes a thioxanthone core with a phenylanilino group, which contributes to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,10-dioxo-2-[4-(N-phenylanilino)phenyl]thioxanthen-9-one typically involves the reaction of thioxanthone with aniline derivatives under specific conditions. One common method includes the use of acetic acid as a solvent and a catalyst to facilitate the reaction. The reaction is carried out under reflux conditions, ensuring the complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

10,10-dioxo-2-[4-(N-phenylanilino)phenyl]thioxanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thioxanthone derivatives. These products have diverse applications in different fields .

Mechanism of Action

The mechanism of action of 10,10-dioxo-2-[4-(N-phenylanilino)phenyl]thioxanthen-9-one involves its ability to absorb visible light and generate reactive species. These reactive species can initiate polymerization reactions or induce cellular damage in photodynamic therapy. The compound’s molecular targets include cellular components such as DNA and proteins, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-diethyl-7-[4-(N-phenylanilino)phenyl]thioxanthen-9-one
  • 7-(4-carbazol-9-ylphenyl)-2,4-diethyl-thioxanthen-9-one
  • 2-[4-(diphenylamino)phenyl]-10,10-dioxide-9H-thioxanthen-9-one

Uniqueness

10,10-dioxo-2-[4-(N-phenylanilino)phenyl]thioxanthen-9-one stands out due to its high photoinitiating efficiency and ability to act as a metal-free photoredox catalyst. Its unique structure allows for efficient absorption of visible light and generation of reactive species, making it highly effective in various applications .

Properties

CAS No.

1623010-63-8

Molecular Formula

C31H21NO3S

Molecular Weight

487.6 g/mol

IUPAC Name

10,10-dioxo-2-[4-(N-phenylanilino)phenyl]thioxanthen-9-one

InChI

InChI=1S/C31H21NO3S/c33-31-27-13-7-8-14-29(27)36(34,35)30-20-17-23(21-28(30)31)22-15-18-26(19-16-22)32(24-9-3-1-4-10-24)25-11-5-2-6-12-25/h1-21H

InChI Key

FGRBYDKOBBBPOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(C=C4)S(=O)(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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